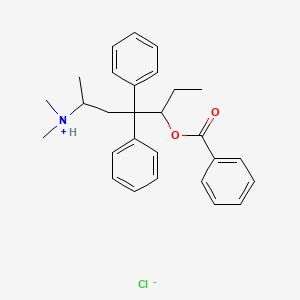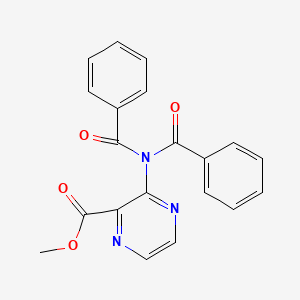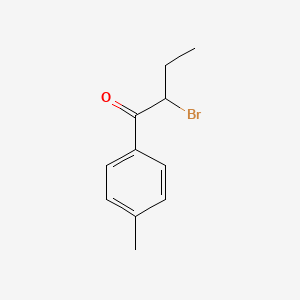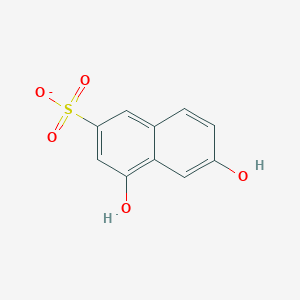![molecular formula C18H10CaCl2N2O6S B13782997 calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate CAS No. 67906-56-3](/img/structure/B13782997.png)
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and intense coloration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate typically involves the diazotization of 2B acid followed by coupling with 2,3-acid to form the active dye intermediate. This intermediate is then reacted with calcium chloride to form the final pigment .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and automated systems .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions.
Reduction: It can be reduced to its corresponding amine under reducing conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Reducing agents such as sodium dithionite.
Substitution: Nucleophiles like hydroxide ions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amino derivatives.
Substitution: Substituted sulfonate derivatives.
Aplicaciones Científicas De Investigación
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of inks, plastics, and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with light, making it an effective pigment. Additionally, its stability and resistance to degradation make it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Calconcarboxylic acid: Another azo dye with similar applications in colorimetric analysis.
Acid Black 172: Used in similar industrial applications but with different color properties.
Uniqueness
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its core structure makes it versatile for multiple applications .
Propiedades
Número CAS |
67906-56-3 |
|---|---|
Fórmula molecular |
C18H10CaCl2N2O6S |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-6-12(19)17(29(26,27)28)15(13(8)20)22-21-14-10-5-3-2-4-9(10)7-11(16(14)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2 |
Clave InChI |
BDNKKOIWQYFMLV-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)



![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)


